molecular formula C12H9F2NO B11881331 (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol CAS No. 1346691-78-8

(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol

Cat. No.: B11881331
CAS No.: 1346691-78-8
M. Wt: 221.20 g/mol
InChI Key: LFHDHKGYMFUYBN-UHFFFAOYSA-N
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Description

(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C₁₂H₉F₂NO and a molecular weight of 221.203 g/mol It features a pyridine ring substituted with a difluorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form various reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of (5-(3,5-Difluorophenyl)pyridin-3-yl)aldehyde or (5-(3,5-Difluorophenyl)pyridin-3-yl)carboxylic acid.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its properties may contribute to the development of materials with specific characteristics, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is not well-documented. its potential interactions with biological targets could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. The presence of the difluorophenyl group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is unique due to the specific positioning of the difluorophenyl group and the methanol group on the pyridine ring. This unique structure may confer distinct chemical and biological properties compared to its analogs .

Biological Activity

Introduction

(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol is a pyridine derivative characterized by a pyridine ring substituted at the 5-position with a 3,5-difluorophenyl group and a hydroxymethyl (-CH2OH) group at the 3-position. The presence of fluorine atoms enhances its electronic properties, which may influence its biological activity and interactions with various molecular targets.

Chemical Structure and Properties

  • Molecular Formula : C12H10F2N
  • Molecular Weight : 221.21 g/mol
  • IUPAC Name : this compound

The unique arrangement of fluorine atoms on the phenyl ring significantly affects the compound's reactivity and biological profile. Fluorine's electronegativity contributes to increased binding affinities through enhanced hydrogen bonding capabilities and hydrophobic interactions with biological macromolecules.

The biological activity of this compound primarily involves:

  • Target Interaction : The compound is believed to interact with specific enzymes and receptors, modulating biochemical pathways. This interaction may lead to either inhibition or activation of target proteins, influencing various cellular processes.
  • Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its efficacy. High oral bioavailability is essential for effective therapeutic action.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent:

Cell LineIC50 (µM)Mechanism of Action
A498 (Renal Cancer)1.25Induces apoptosis via mitochondrial pathway
MDA-MB-468 (Breast Cancer)1.41Inhibits cell cycle progression
SK-MEL-28 (Melanoma)1.49Modulates signaling pathways

These findings suggest that the compound can effectively inhibit cell growth in multiple cancer types, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

  • Cyclooxygenase (COX) : It exhibits competitive inhibition, which may reduce inflammation.
  • Protein Kinases : Preliminary data suggest it may act as an inhibitor of specific kinases involved in cancer progression.

Case Studies and Research Findings

  • In Vitro Cytotoxicity Study :
    A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that the compound displayed potent cytotoxicity with IC50 values in the low micromolar range across different cell lines, highlighting its broad-spectrum anticancer potential .
  • Molecular Docking Studies :
    Molecular docking simulations have suggested that this compound binds effectively to target proteins involved in cancer signaling pathways. The binding affinities were calculated to be significantly higher than those of standard chemotherapeutic agents, indicating its potential as a novel therapeutic agent.

Properties

CAS No.

1346691-78-8

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

[5-(3,5-difluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9F2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2

InChI Key

LFHDHKGYMFUYBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)CO

Origin of Product

United States

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